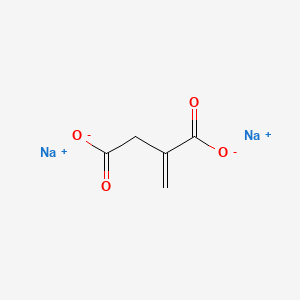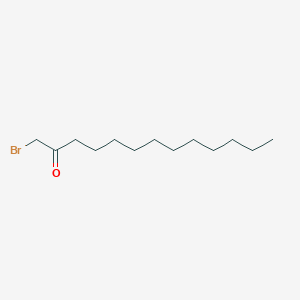![molecular formula C10H10N2O2 B3053481 [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-05-0](/img/structure/B3053481.png)
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Overview
Description
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Behaviour
The photochemical behavior of 1,2,4-oxadiazole derivatives, closely related to [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol, has been extensively studied. For instance, Buscemi et al. (1988) explored the photochemical behavior of 1,2,4-oxadiazole derivatives in methanol at 254 nm. They observed a ring photoisomerization to 1,3,4-oxadiazoles, suggesting potential applications in photochemical reactions and molecular design (Buscemi et al., 1988).
Synthetic Routes and New Derivatives
A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide was discovered by Bohle and Perepichka (2009). This study contributes to the understanding of the synthesis and structural diversity of oxadiazole derivatives (Bohle & Perepichka, 2009).
Heterocyclic Photorearrangements
Buscemi et al. (1990) examined the photochemical behavior of 3-styryl-1,2,4-oxadiazoles, including structures similar to the compound . Their findings on photoinduced rearrangement to quinoline systems provide insights into potential applications in photoreactive materials and light-sensitive molecular switches (Buscemi et al., 1990).
Antibacterial Activity
Research by Rai et al. (2010) on novel 1,2,4-oxadiazole derivatives demonstrated significant antibacterial activity. This suggests the potential for this compound derivatives in developing new antibacterial agents (Rai et al., 2010).
Corrosion Inhibition
Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. Their findings on the protective layer formation and mixed-type inhibition behavior indicate potential applications in material science and corrosion prevention (Ammal et al., 2018).
Aniline Sensing
Naik et al. (2018) conducted studies on the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline. These derivatives, including structures analogous to this compound, could be used for aniline sensing, indicating their potential in chemical sensing technologies (Naik et al., 2018).
Coordination Polymers
Yang et al. (2011) explored the creation of novel coordination polymers using a 1,3,4-oxadiazole bridging ligand. Their research provides insights into the design of coordination polymers with potential applications in molecular engineering and materials science (Yang et al., 2011).
Properties
IUPAC Name |
[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)10-12-11-9(6-13)14-10/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBDGSFVLBUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202334 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54014-05-0 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



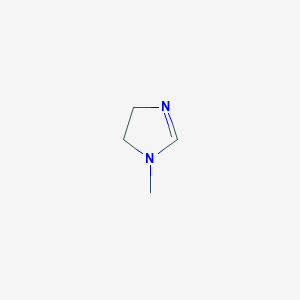

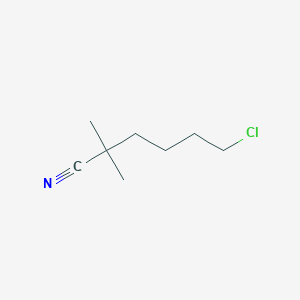

![[Dimethyl(2-phenylethyl)silyl]methanol](/img/structure/B3053408.png)
![[Benzyl(dimethyl)silyl]methyl acetate](/img/structure/B3053410.png)


![2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol](/img/structure/B3053416.png)
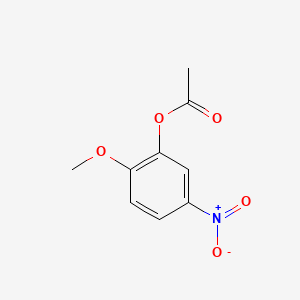
![(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3053418.png)
